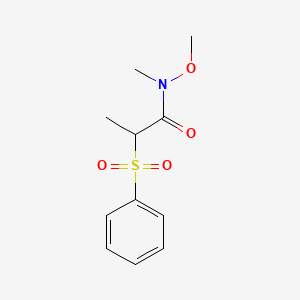![molecular formula C37H32N12 B14183625 1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]- is a complex heterocyclic compound
準備方法
The synthesis of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
化学反応の分析
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
科学的研究の応用
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: They are used in the development of new materials and as catalysts in various industrial processes.
作用機序
The mechanism of action of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or interfere with cellular pathways, leading to their biological effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved vary depending on the specific structure and substituents of the compound .
類似化合物との比較
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition activities.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: These compounds are investigated for their potential as therapeutic agents.
特性
分子式 |
C37H32N12 |
|---|---|
分子量 |
644.7 g/mol |
IUPAC名 |
3-(1-methylimidazol-4-yl)-9-phenyl-8-[4-[[4-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-[1,2,4]triazolo[3,4-f][1,6]naphthyridine |
InChI |
InChI=1S/C37H32N12/c1-47-22-32(40-23-47)37-46-45-36-29-19-28(25-5-3-2-4-6-25)33(41-30(29)13-18-49(36)37)26-9-7-24(8-10-26)21-48-16-11-27(12-17-48)34-42-35(44-43-34)31-20-38-14-15-39-31/h2-10,13-15,18-20,22-23,27H,11-12,16-17,21H2,1H3,(H,42,43,44) |
InChIキー |
TXAUVTMSYDSYGX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C2=NN=C3N2C=CC4=NC(=C(C=C43)C5=CC=CC=C5)C6=CC=C(C=C6)CN7CCC(CC7)C8=NC(=NN8)C9=NC=CN=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


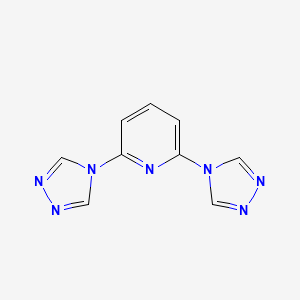
![4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14183553.png)
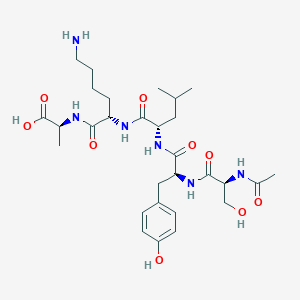
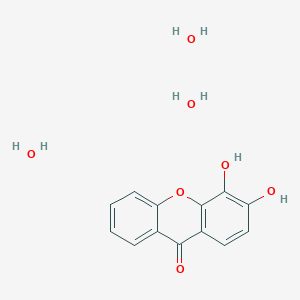
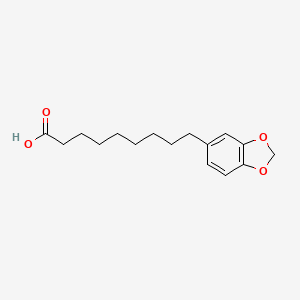
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
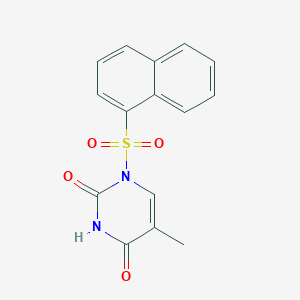

![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
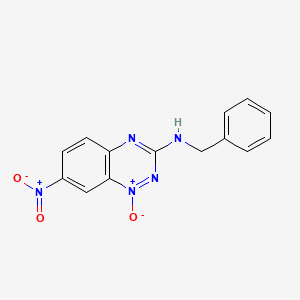
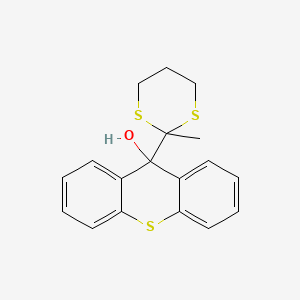
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
